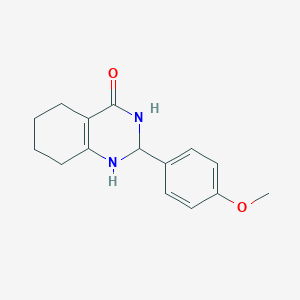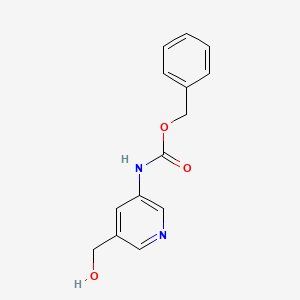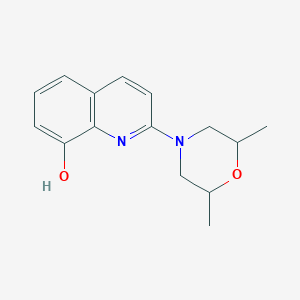
1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one is a chemical compound with a complex structure that includes a naphthalene ring substituted with hydroxy and methoxy groups, and a dimethylpropanone moiety
Métodos De Preparación
The synthesis of 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the naphthalene derivative, which undergoes hydroxylation and methoxylation to introduce the hydroxy and methoxy groups. The final step involves the introduction of the dimethylpropanone moiety through a Friedel-Crafts acylation reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the dimethylpropanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The dimethylpropanone moiety may also play a role in its activity by interacting with hydrophobic regions of proteins.
Comparación Con Compuestos Similares
Similar compounds to 1-(1-Hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one include:
1-(5-Methoxynaphthalen-2-yl)ethanone: Similar structure but lacks the dimethylpropanone moiety.
1-(1,4-Dihydroxy-8-methoxynaphthalen-2-yl)ethanone: Contains additional hydroxy groups and different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylpropanone moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
92920-82-6 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
1-(1-hydroxy-5-methoxynaphthalen-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C16H18O3/c1-16(2,3)15(18)12-9-8-10-11(14(12)17)6-5-7-13(10)19-4/h5-9,17H,1-4H3 |
Clave InChI |
OQFNQIWLXSABKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=C(C2=C(C=C1)C(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)




![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)






![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)

